![molecular formula C18H17F3N2O4S B2936058 N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1448065-22-2](/img/structure/B2936058.png)
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Research on similar compounds involves the synthesis of novel compounds with potential for applications in medicinal chemistry, such as the development of new drugs with antihyperglycemic, anticancer, or anti-inflammatory properties. These studies often focus on the synthesis methodologies, structural characterization, and the exploration of biological activities of the synthesized compounds (Saleem et al., 2013; Küçükgüzel et al., 2013).
Potential Applications in Medicinal Chemistry
- The exploration of compounds with similar chemical functionalities for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents indicates a broad interest in such molecules for therapeutic applications. The studies aim to identify novel compounds that can serve as lead compounds for the development of new drugs with improved efficacy and safety profiles (Küçükgüzel et al., 2013).
Material Science and Catalysis
- In material science, similar compounds are investigated for their potential use in creating new materials with specific properties, such as polymers for reversible optical storage or compounds with specific electrochemical properties. These applications highlight the versatility of these molecules in different scientific and technological fields (Meng et al., 1996; Nutting et al., 2018).
Mechanism of Action
Target of Action
Unfortunately, the primary targets of this compound are currently unknown . This compound lacks a known origin or established significance in scientific research due to the absence of data .
Mode of Action
. The amide bond could be susceptible to hydrolysis (breakdown by water) under acidic or basic conditions The hydroxyl group could participate in hydrogen bonding with other molecules. The methylthio group might be susceptible to oxidation, depending on the reaction conditions.
Pharmacokinetics
. Therefore, the impact of these properties on the compound’s bioavailability cannot be determined at this time.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is also unknown .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-28-14-8-2-11(3-9-14)15(24)10-22-16(25)17(26)23-12-4-6-13(7-5-12)27-18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCBJPJHJNSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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